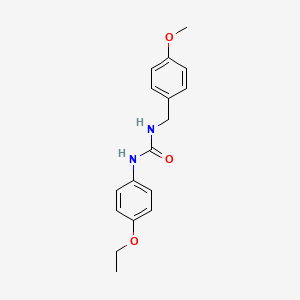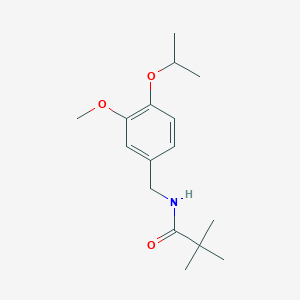![molecular formula C21H22ClNO4 B5267190 methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5267190.png)
methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-Lys(Aloc)-OH or ML-9 and is a potent inhibitor of myosin light chain kinase (MLCK).
作用机制
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate inhibits the activity of MLCK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of myosin light chains, which are essential for the contraction of smooth muscle cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include:
1. Inhibition of smooth muscle cell contraction: ML-9 inhibits the activity of MLCK, which is involved in the regulation of smooth muscle cell contraction.
2. Induction of apoptosis: ML-9 has been shown to induce apoptosis in cancer cells.
3. Inhibition of actin cytoskeleton dynamics: ML-9 inhibits the activity of MLCK, which is involved in the regulation of actin cytoskeleton dynamics in neurons.
实验室实验的优点和局限性
The advantages of using methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate in lab experiments include:
1. High potency: ML-9 is a potent inhibitor of MLCK, which makes it useful in studying the role of MLCK in various biological processes.
2. Wide range of applications: ML-9 has been shown to have potential applications in various fields of science, including cancer research, cardiovascular research, and neuroscience research.
The limitations of using this compound in lab experiments include:
1. Limited solubility: ML-9 has limited solubility in water, which makes it difficult to use in some experiments.
2. Lack of specificity: ML-9 inhibits the activity of MLCK, which may have unintended effects on other biological processes.
未来方向
There are several future directions for research on methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate, including:
1. Development of more specific MLCK inhibitors: ML-9 inhibits the activity of MLCK, which may have unintended effects on other biological processes. Developing more specific MLCK inhibitors could help to overcome this limitation.
2. Study of ML-9 in combination with other drugs: ML-9 has been shown to have potential applications in cancer research. Studying the effects of ML-9 in combination with other anti-cancer drugs could help to improve its efficacy.
3. Development of more soluble forms of ML-9: ML-9 has limited solubility in water, which makes it difficult to use in some experiments. Developing more soluble forms of ML-9 could help to overcome this limitation.
Conclusion
This compound is a potent inhibitor of MLCK with potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate involves the reaction of 4-chlorobenzaldehyde with butyl acrylate in the presence of a base to form 4-chlorocinnamic acid. This acid is then reacted with a protected lysine derivative to form the final product, Boc-Lys(Aloc)-OH or ML-9.
科学研究应用
Methyl 2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylate has been extensively studied for its potential applications in various fields of science. Some of the notable research applications of this compound include:
1. Cancer Research: Studies have shown that ML-9 has potent anti-tumor activity and can induce apoptosis in cancer cells. It has been suggested that ML-9 could be used as a potential anti-cancer drug.
2. Cardiovascular Research: ML-9 has been shown to inhibit the contraction of smooth muscle cells, which could be useful in the treatment of cardiovascular diseases such as hypertension and atherosclerosis.
3. Neuroscience Research: ML-9 has been shown to inhibit the activity of MLCK, which is involved in the regulation of actin cytoskeleton dynamics in neurons. This could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-3-4-13-27-18-11-7-16(8-12-18)20(24)23-19(21(25)26-2)14-15-5-9-17(22)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNFDDILSUGAZ-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5267110.png)
![3-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5267116.png)

![1-(3-fluorobenzyl)-4-[(5-propyl-2-furyl)methyl]piperazine](/img/structure/B5267125.png)

![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5267144.png)
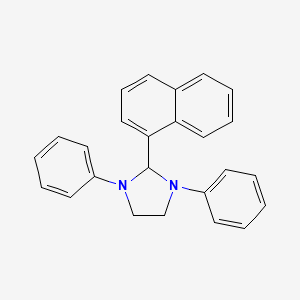
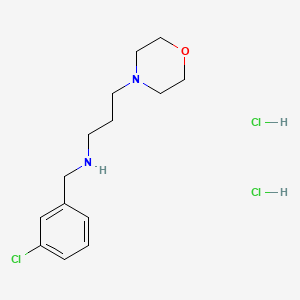
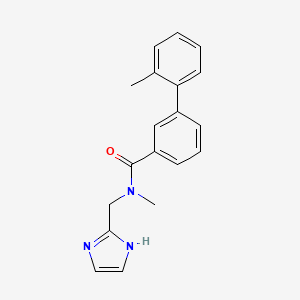
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![ethyl (1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-2-piperidinyl)acetate](/img/structure/B5267191.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
